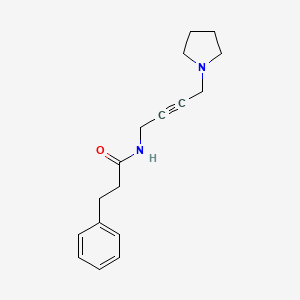

3-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide” is a complex organic molecule. It contains a phenyl group (a benzene ring), a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), and a propanamide group (a three-carbon chain with a carbonyl (C=O) and an amine (NH2) group) .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The pyrrolidine ring, for example, is a type of secondary amine and can exist in different conformations due to the nitrogen atom’s ability to invert .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the amide group might undergo hydrolysis, and the phenyl group might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in water .Applications De Recherche Scientifique

Anticonvulsant Activities

Compounds closely related to 3-phenyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)propanamide have been synthesized and evaluated for anticonvulsant activities. These compounds were created by fusing chemical fragments of clinically relevant antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. In preclinical seizure models, some compounds demonstrated broad-spectrum anticonvulsant activities and showed favorable safety profiles compared to standard antiepileptic drugs. They were also noted for their binding affinity to neuronal voltage-sensitive sodium and L-type calcium channels (Kamiński et al., 2015) (Kamiński et al., 2016).

Neuroprotective Properties

N-acylaminophenothiazines, structurally related to this compound, have shown neuroprotective activities. These compounds exhibited selective inhibition of butyrylcholinesterase and protected neurons against damage from free radicals. They demonstrated low toxicity, the ability to penetrate the central nervous system (CNS), and provided protection against various neurotoxic challenges, including calcium overload and tau-hyperphosphorylation (González-Muñoz et al., 2011).

Solubility and Miscibility Studies in Drug Development

In the context of drug development, studies have been conducted on the impact of sodium chloride on the miscibility of active pharmaceutical ingredients (APIs) like Brivaracetam, a compound structurally similar to this compound. These studies are crucial for understanding the behavior of APIs in various solvents, which is essential for the formulation of stable and effective pharmaceutical products (Couvrat et al., 2016).

Synthesis and Evaluation of Derivatives for Various Biological Activities

Various derivatives of compounds structurally related to this compound have been synthesized and evaluated for a range of biological activities. These include studies on anti-inflammatory, analgesic, cytotoxic, antitubercular, antiarrhythmic, and antihypertensive effects. Such research provides valuable insights into the therapeutic potential of these compounds in different medical contexts (Bhat et al., 2014) (Malawska et al., 2002).

Orientations Futures

Propriétés

IUPAC Name |

3-phenyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c20-17(11-10-16-8-2-1-3-9-16)18-12-4-5-13-19-14-6-7-15-19/h1-3,8-9H,6-7,10-15H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZFEEMVVZYYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNC(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2625341.png)

![3-isobutyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625343.png)

![N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide](/img/structure/B2625347.png)

![ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2625351.png)

![1-(4-chlorophenyl)-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2625357.png)

![N-(3-chlorophenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2625359.png)

![[3-(1,3-Oxazol-5-yl)phenyl]boronic acid](/img/structure/B2625360.png)